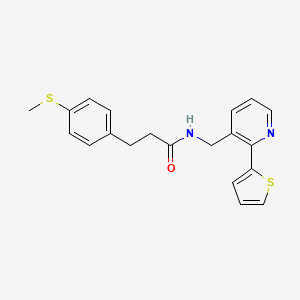

3-(4-(methylthio)phenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide

Description

The compound 3-(4-(methylthio)phenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a propanamide derivative featuring a methylthio (-SMe) group on the phenyl ring and a pyridine-thiophene hybrid moiety. The methylthio and thiophene groups may influence lipophilicity, metabolic stability, and target binding, as observed in related compounds .

Properties

IUPAC Name |

3-(4-methylsulfanylphenyl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS2/c1-24-17-9-6-15(7-10-17)8-11-19(23)22-14-16-4-2-12-21-20(16)18-5-3-13-25-18/h2-7,9-10,12-13H,8,11,14H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXQALQTBPBIHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-(methylthio)phenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the formation of the thiophene and pyridine rings, followed by their functionalization and coupling to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Chemical Reactions Analysis

3-(4-(methylthio)phenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding alcohols or amines.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives with similar structures can inhibit the growth of various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the methylthio group is believed to enhance these antimicrobial effects, making it a candidate for therapeutic applications in treating infections.

Anticancer Potential

The anticancer activity of this compound is particularly noteworthy. Preliminary studies suggest that it may induce apoptosis in cancer cell lines by targeting specific cellular pathways. For instance, compounds with similar structures have been reported to inhibit thioredoxin reductase, a key enzyme involved in cancer cell survival. In vitro assays have demonstrated that this compound can significantly reduce cell viability in various cancer types, indicating its potential as an anticancer agent.

Neuroprotective Effects

Compounds containing furan rings have been studied for their neuroprotective capabilities. This compound's ability to protect neuronal cells from oxidative stress and apoptosis is an area of ongoing research. Preliminary findings suggest that it may modulate pathways involved in neuronal survival and function, which could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Antimicrobial Study

A recent investigation into the antimicrobial properties of acrylamide derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting the potential for therapeutic applications in treating infections.

Cytotoxicity Assay

In vitro assays conducted on cancer cell lines revealed that structurally similar compounds induced apoptosis through mitochondrial pathways, indicating a promising avenue for anticancer drug development.

Neuroprotection Research

Experimental models assessing the neuroprotective capabilities of furan-containing compounds showed a reduction in neuronal cell death under oxidative stress conditions, suggesting therapeutic implications for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-(4-(methylthio)phenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but often include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Structural Comparison with Analogous Propanamide Derivatives

Key Structural Variations:

Aryl Substituents :

- Methylthio vs. Methylsulfonamido : Compounds like 3s () and 3g () replace the methylthio group with methylsulfonamido (-SO₂NMe₂), enhancing polarity and hydrogen-bonding capacity .

- Fluorinated Phenyl Rings : Analogs such as 2t and 3t () incorporate fluorine atoms, improving metabolic stability and receptor affinity .

Heterocyclic Moieties: Pyridine Modifications: Compounds 42–46 () and 43–48 () vary the pyridine substituents (e.g., hexyloxy, cyclopentylmethoxy), altering steric bulk and solubility . Thiophene vs.

Linker Flexibility :

Physicochemical and Spectral Properties

Comparative Data from Structural Analogs:

Key Trends :

- Methylthio vs. Sulfonamido : Methylthio analogs (e.g., 3s , 3g ) exhibit simpler NMR spectra (singlets at ~3.4 ppm for -SMe), while sulfonamido derivatives (e.g., 43 , 20 ) show distinct -SO₂NMe₂ signals (~3.1 ppm) .

- Melting Points : Bulkier substituents (e.g., cyclopentylmethoxy in 43 ) correlate with higher melting points (92–98°C) compared to simpler analogs .

TRPV1 Antagonists ():

- Substituent Effects :

- Trifluoromethyl (-CF₃) : Compounds like 43 () with CF₃ groups on pyridine show enhanced TRPV1 antagonism due to increased electron-withdrawing effects and hydrophobic interactions .

- Fluorine Atoms : Fluorinated phenyl rings (e.g., 2t , ) improve potency by modulating binding affinity and metabolic stability .

Hedgehog Pathway Inhibitors ():

Data Tables

Table 1: Structural Analog Comparison

Table 2: Substituent Impact on Properties

Biological Activity

The compound 3-(4-(methylthio)phenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through a detailed examination of its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈N₂OS

- Molar Mass : 318.41 g/mol

Structural Features

The compound features:

- A propanamide backbone, which is crucial for its biological activity.

- A methylthio group that may enhance lipophilicity and receptor binding.

- A thiophene and pyridine moiety, which are often associated with various pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). Research indicates that compounds with similar structures often exhibit affinity for opioid receptors, suggesting potential analgesic properties.

Pharmacological Effects

- Analgesic Activity :

-

Antidepressant Effects :

- Compounds containing thiophene and pyridine rings have shown promise in treating depression by modulating serotonin and norepinephrine levels in the brain.

-

Anticancer Properties :

- Some derivatives of similar structures have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.

Case Studies

- Study on Analgesic Properties :

-

Antidepressant Activity Evaluation :

- In a behavioral study using animal models, the compound demonstrated significant antidepressant-like effects when administered at specific dosages, suggesting its potential utility in treating mood disorders.

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50/Ki (nM) | Reference |

|---|---|---|---|

| 3-Methylthiofentanyl | Analgesic | 0.5 | |

| 3-(4-(methylthio)phenyl)propanamide | Analgesic | 3000 | |

| Thiophene Derivative | Antidepressant | 7400 | |

| Pyridine Analog | Anticancer | 1500 |

Table 2: Structure-Activity Relationships (SAR)

| Substituent | Effect on Activity |

|---|---|

| Methylthio | Increases lipophilicity |

| Thiophene | Enhances CNS penetration |

| Propanamide backbone | Essential for receptor binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.